molecular formula C12H17N3O3 B8371086 N-methyl-3-butylamino-4-nitrobenzamide CAS No. 658700-21-1

N-methyl-3-butylamino-4-nitrobenzamide

Cat. No. B8371086
Key on ui cas rn: 658700-21-1
M. Wt: 251.28 g/mol
InChI Key: SZNLEFMWTZWRAC-UHFFFAOYSA-N
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Patent
US07138420B2

Procedure details

To a solution of N-methyl-3-fluoro-4-nitrobenzamide (300 mg, 1.64 mmol) and diisopropylethylamine (0.43 mL, 2.46 mmol) in DMF (7 mL) was added butylamine (0.203 mL, 2.05 mmol) and the solution was stirred at room temperature overnight. The solution was concentrated, the residue dissolved in ethyl acetate and washed with 1 N HCl. The organic phase was dried over MgSO4 and concentrated to give N-methyl-3-butylamino-4-nitrobenzamide as a yellow oil that was used without further purification (380 mg, 92%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.43 mL
Type
reactant
Reaction Step One
Quantity
0.203 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[C:6](F)[CH:5]=1.C(N(C(C)C)CC)(C)C.[CH2:24]([NH2:28])[CH2:25][CH2:26][CH3:27]>CN(C=O)C>[CH3:1][NH:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[C:6]([NH:28][CH2:24][CH2:25][CH2:26][CH3:27])[CH:5]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
CNC(C1=CC(=C(C=C1)[N+](=O)[O-])F)=O
Name
Quantity
0.43 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0.203 mL
Type
reactant
Smiles
C(CCC)N
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with 1 N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CNC(C1=CC(=C(C=C1)[N+](=O)[O-])NCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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